molecular formula C5H8O2 B1329520 4,7-Dihydro-1,3-dioxepine CAS No. 5417-32-3

4,7-Dihydro-1,3-dioxepine

Cat. No.: B1329520
CAS No.: 5417-32-3
M. Wt: 100.12 g/mol
InChI Key: BAKUAUDFCNFLBX-UHFFFAOYSA-N
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Description

4,7-Dihydro-1,3-dioxepine is a heterocyclic compound characterized by a seven-membered ring containing two oxygen atoms. This compound is of significant interest in organic synthesis due to its unique structure and reactivity. It serves as an intermediate in the preparation of various biologically active compounds and materials.

Safety and Hazards

This compound is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a flash point of 26 °C (closed cup) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

4,7-Dihydro-1,3-dioxepine plays a crucial role in biochemical reactions, particularly in the formation of optically active aldehydes through hydroformylation . It interacts with various enzymes and proteins, facilitating the formation of complex heterocycles. For instance, it has been observed to undergo catalytic three-component ylide formation/cycloaddition reactions, which are essential for the synthesis of chiral molecules . These interactions highlight the compound’s versatility and importance in biochemical synthesis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the stability and degradation of cellular components, thereby impacting overall cell health

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been found to participate in enzyme inhibition and activation, which are critical for regulating biochemical pathways . The compound’s ability to form ylides and undergo cycloaddition reactions further underscores its significance in molecular synthesis . These mechanisms are pivotal for understanding its role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature and the presence of oxidizing agents . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models. These findings are essential for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to facilitate beneficial biochemical reactions without causing significant adverse effects . At higher doses, it can exhibit toxic properties, leading to cellular damage and other adverse outcomes. Understanding these dosage effects is crucial for its safe and effective application in research and therapeutic contexts.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in hydroformylation and cycloaddition reactions highlights its importance in metabolic flux and the regulation of metabolite levels . These interactions are vital for maintaining cellular homeostasis and facilitating complex biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms is essential for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Dihydro-1,3-dioxepine can be synthesized through several methods. One notable method involves the catalytic three-component tandem [4 + 3]-cycloaddition of aldehydes and α-diazoacetates with β,γ-unsaturated α-ketoesters. This reaction is facilitated by a bimetallic catalytic system comprising Rhodium (II) salt and a chiral N,N’-dioxide–Samarium (III) complex. The reaction proceeds smoothly at low temperatures (around -20°C) in dichloromethane, yielding chiral 4,5-dihydro-1,3-dioxepines with high enantioselectivity .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials such as 1,4-butenediol. The process may include steps like cyclization and oxidation under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dihydro-1,3-dioxepine undergoes various chemical reactions, including oxidation, hydroformylation, and cycloaddition.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using molecular oxygen in the presence of initiators like azodiisobutyronitrile (AIBN).

    Hydroformylation: This reaction involves the addition of a formyl group to the compound, facilitated by Rhodium (I) complexes with chiral phosphine-phosphite ligands.

Major Products:

Properties

IUPAC Name

4,7-dihydro-1,3-dioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-4-7-5-6-3-1/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKUAUDFCNFLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202517
Record name 1,3-Dioxepin, 4,7-dihydro-
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5417-32-3
Record name 4,7-Dihydro-1,3-dioxepin
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Record name 4,3-dioxepin
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Record name 1,3-Dioxepin, 4,7-dihydro-
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Record name cis-4,7-Dihydro-1,3-dioxepin
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Record name 4,7-Dihydro-1,3-dioxepin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 4,7-dihydro-1,3-dioxepine derivatives?

A: A common synthetic route to 4,7-dihydro-1,3-dioxepines involves the condensation reaction between a dialdehyde or a ketoaldehyde and a diol. For instance, 2-propyl-4,7-dihydro-1,3-dioxepine can be synthesized using butyraldehyde and (cis)-2-butene-1,4-diol in the presence of citric acid as a catalyst [].

Q2: What unique reactivity does the this compound ring system offer?

A: The this compound ring system can undergo interesting transformations. For example, under basic conditions, 4,7-dihydro-1,3-dioxepines can isomerize to their 4,5-dihydro counterparts. These isomers can be protonated to form 1,3-dioxepan-4-ylium ions, which upon thermal fragmentation and recyclization, yield substituted tetrahydrofuran-3-carbaldehydes [].

Q3: Has the this compound scaffold been explored in the context of asymmetric synthesis?

A: Yes, researchers have successfully synthesized enantiomerically pure this compound derivatives. For example, (–)-5-((4R,5R)-5-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4,7-dihydro-1,3-dioxepine was synthesized and characterized using various spectroscopic techniques [].

Q4: Are there any computational studies investigating the reactivity of 4,7-dihydro-1,3-dioxepines?

A: Density Functional Theory (DFT) studies have been conducted to elucidate the mechanism of copper(I)-catalyzed cyclopropanation reactions using 2,2-dimethyl-4,7-dihydro-1,3-dioxepine as a substrate. These studies shed light on the energetics of different reaction pathways and the role of the copper catalyst [].

Q5: Are there any known applications of this compound derivatives?

A: Research suggests that certain this compound derivatives, specifically 2-(1,1,4-trimethylpent-3-enyl)-4,7-dihydro-1,3-dioxepine, possess a fresh fragrance and have potential applications in hair care and textile industries [].

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